molecular formula C7H4ClIN2 B1388442 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1171919-03-1

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1388442
CAS No.: 1171919-03-1
M. Wt: 278.48 g/mol
InChI Key: KBQWSFZIEJULAZ-UHFFFAOYSA-N
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Description

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of pyrrolo[3,2-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine can be compared with other halogenated pyrrolo[3,2-c]pyridine derivatives, such as:

  • 6-chloro-1H-pyrrolo[3,2-c]pyridine
  • 7-iodo-1H-pyrrolo[3,2-c]pyridine
  • 6-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridine

These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The presence of both chlorine and iodine in this compound makes it unique, offering distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWSFZIEJULAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

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